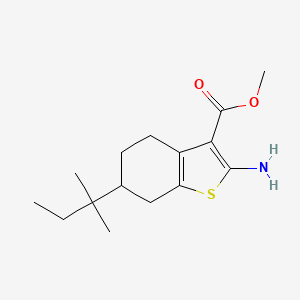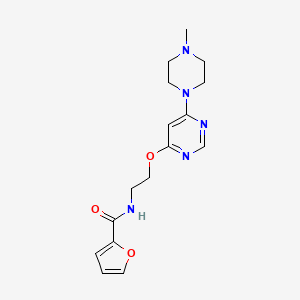![molecular formula C21H19N3O3 B2577361 4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide CAS No. 477855-31-5](/img/structure/B2577361.png)
4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation of Oxygen-Bridged Heterocycles
Research by Svetlik, Tureček, and Hanuš (1988) has shown that compounds similar to the one can be used in the Hantzsch synthesis process. This involves the formation of oxygen-bridged heterocycles, which are crucial in various chemical reactions and pharmaceutical applications (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Schiff-Bases for Biological Activity
Ahmed, Yousif, and Al-jeboori (2013) have synthesized Schiff-bases using components structurally related to the query compound. These bases have shown potential biological activity against bacterial strains, indicating the compound's relevance in creating medically significant complexes (Ahmed, Yousif, & Al-jeboori, 2013).
Antifolate Properties in Medicinal Chemistry
The work of Degraw, Christie, Colwell, and Sirotnak (1992) has explored similar compounds for their antifolate properties. These studies are critical in developing new drugs for cancer treatment, suggesting the potential use of the query compound in medicinal chemistry (Degraw, Christie, Colwell, & Sirotnak, 1992).
Fluorescent Sensor Development
Erdemir and Malkondu's (2015) study highlights the use of structurally similar compounds in the creation of fluorescent sensors. These sensors can detect specific ions like Al3+ and F−, indicating potential applications in analytical chemistry and environmental monitoring (Erdemir & Malkondu, 2015).
Synthesis of Novel Biologically Active Compounds
Research by Zia-ur-Rehman et al. (2009) on compounds with structural similarities demonstrates the synthesis of novel biologically active derivatives. Such studies are pivotal for the discovery of new therapeutic agents with antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).
Applications in Cancer Treatment Research
Stevens et al. (1984) have investigated compounds structurally related to the query for their antitumor properties. This research is crucial in understanding and developing new treatments for various cancers (Stevens et al., 1984).
Propriétés
IUPAC Name |
4-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-7-9-14(10-8-13)12-22-23-20(26)17-19(25)16-6-2-4-15-5-3-11-24(18(15)16)21(17)27/h2,4,6-10,12,25H,3,5,11H2,1H3,(H,23,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXAXJBCBTVUKQ-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

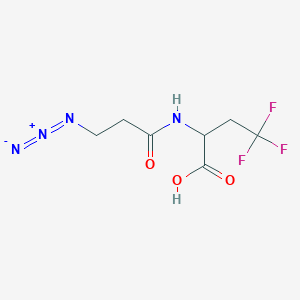

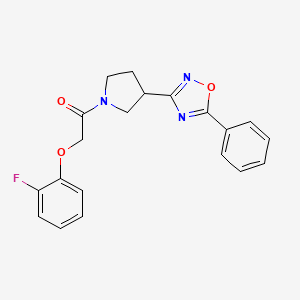
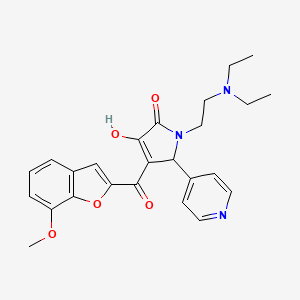
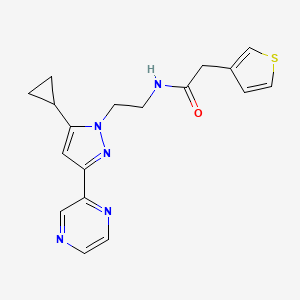

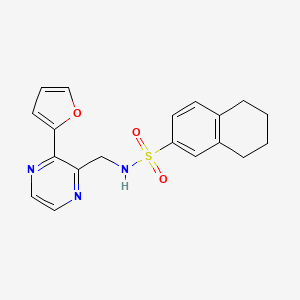
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)
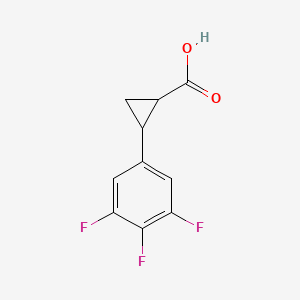
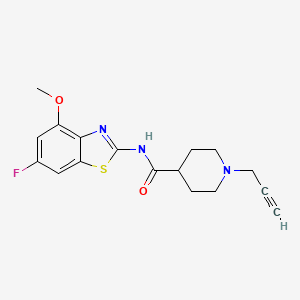
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
